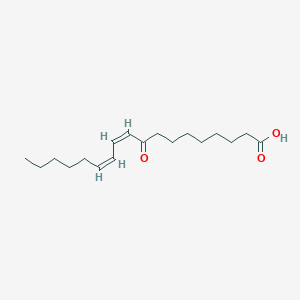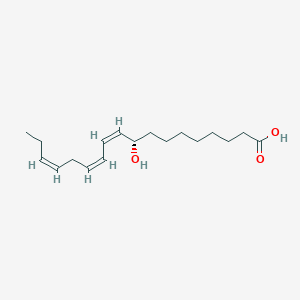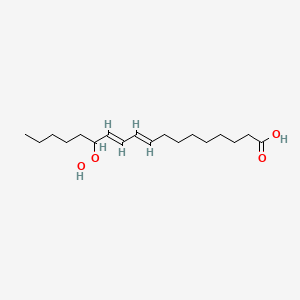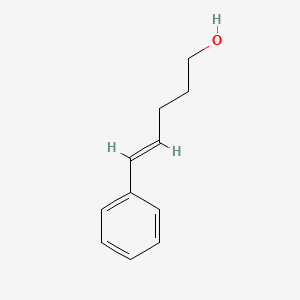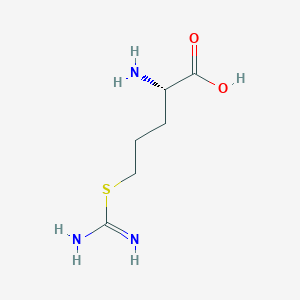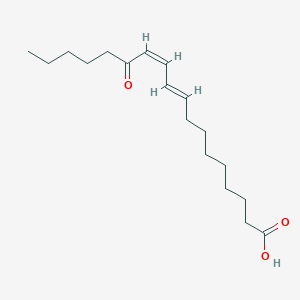
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid
Vue d'ensemble
Description
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is a bioactive lipid molecule belonging to the class of oxo-derivatives of fatty acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid typically involves the oxidation of its precursor fatty acids. One common method is the oxidation of linoleic acid using specific oxidizing agents under controlled conditions. The reaction conditions include the use of catalysts such as transition metal complexes and oxidants like hydrogen peroxide or ozone.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced oxidation techniques helps in the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (9E,11Z)-13-Oxo-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and transition metal catalysts.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and applications.
Applications De Recherche Scientifique
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying lipid oxidation processes.
Biology: The compound is involved in cell signaling pathways and has been studied for its role in inflammation and immune responses.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and as an anti-cancer agent.
Industry: It is used in the development of bioactive lipid-based products and in the formulation of pharmaceuticals and nutraceuticals.
Mécanisme D'action
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is similar to other oxo-derivatives of fatty acids, such as 13-HODE (13-Hydroxy-9,11-octadecadienoic acid) and 9-HODE (9-Hydroxy-10,12-octadecadienoic acid). it is unique in its specific structure and biological activity. The presence of the oxo group at the 13th position distinguishes it from other compounds and contributes to its distinct properties.
Comparaison Avec Des Composés Similaires
13-HODE (13-Hydroxy-9,11-octadecadienoic acid)
9-HODE (9-Hydroxy-10,12-octadecadienoic acid)
15-HETE (15-Hydroxy-5,8,11,13-eicosatetraenoic acid)
12-LOOH (12-Lipoxygenase-derived hydroperoxyeicosatetraenoic acid)
Propriétés
IUPAC Name |
(9E,11Z)-13-oxooctadeca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-QNQPVOBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C\C=C\CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


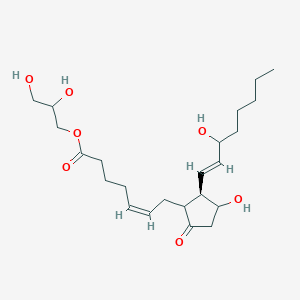
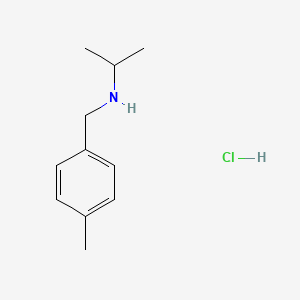
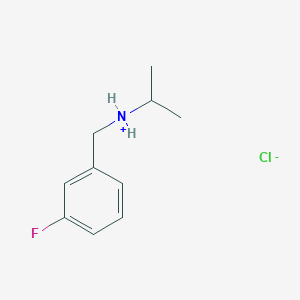
![Propyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852409.png)
![[(E)-3-phenylprop-2-enyl]-prop-2-enylazanium;chloride](/img/structure/B7852417.png)
![4-[[(3-hydroxy)-1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]-butanoicacid](/img/structure/B7852430.png)
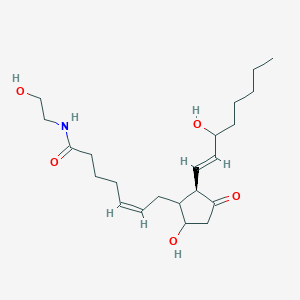
![7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852444.png)
![potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B7852456.png)
